An In-depth Technical Guide to (4-Bromothiophen-3-yl)methanol (CAS 70260-05-8): A Key Building Block for Advanced Pharmaceutical Research
An In-depth Technical Guide to (4-Bromothiophen-3-yl)methanol (CAS 70260-05-8): A Key Building Block for Advanced Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiophene Moiety
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its diverse biological activities and structural versatility.[1] Its presence in numerous FDA-approved drugs underscores its significance in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The sulfur atom within the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing drug-receptor binding affinity.[1] (4-Bromothiophen-3-yl)methanol, a key heterocyclic building block, offers medicinal chemists a strategic entry point for the synthesis of complex molecular architectures, leveraging the reactivity of both the bromine atom and the hydroxymethyl group for further functionalization.
This technical guide provides a comprehensive overview of (4-Bromothiophen-3-yl)methanol, including its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its application as a versatile intermediate in drug discovery, with a focus on its role in the synthesis of Rho-kinase (ROCK) inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Bromothiophen-3-yl)methanol is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 70260-05-8 | [3] |
| Molecular Formula | C₅H₅BrOS | [3] |
| Molecular Weight | 193.06 g/mol | [4] |
| Appearance | Solid | [3] |
| Melting Point | 53-53.5 °C | [3] |
| Purity | Typically ≥97% | [3][4] |
| IUPAC Name | (4-bromothiophen-3-yl)methanol | [3] |
| InChI Key | MPKBPMYJCDNVEF-UHFFFAOYSA-N | [3] |
| SMILES | OCC1=CSC=C1Br | [2] |
| Storage | Store at room temperature | [3] |
Synthesis of (4-Bromothiophen-3-yl)methanol: A Step-by-Step Protocol
The synthesis of (4-Bromothiophen-3-yl)methanol can be efficiently achieved through the reduction of a suitable precursor, such as 4-bromo-3-thiophenecarboxaldehyde. The following protocol details a robust and reproducible method for this transformation using sodium borohydride, a mild and selective reducing agent.[5]
Reaction Scheme:
Caption: Reduction of 4-bromo-3-thiophenecarboxaldehyde.
Experimental Protocol:
Materials:
-
4-Bromo-3-thiophenecarboxaldehyde
-
Sodium borohydride (NaBH₄)[5]
-
Methanol or Ethanol (reagent grade)[5]
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-thiophenecarboxaldehyde (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[6] The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield (4-Bromothiophen-3-yl)methanol as a solid.
Analytical and Quality Control
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized (4-Bromothiophen-3-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene and hydroxyl protons. The aromatic protons on the thiophene ring should appear as two doublets. The methylene protons adjacent to the hydroxyl group will likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton will appear as a broad singlet. Expected chemical shifts (δ, ppm): ~7.3 (d, 1H, thiophene-H), ~7.1 (d, 1H, thiophene-H), ~4.7 (s, 2H, CH₂), ~1.8 (br s, 1H, OH).[7]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule. Expected chemical shifts (δ, ppm): ~140 (C), ~128 (CH), ~125 (CH), ~110 (C-Br), ~60 (CH₂OH).[4]
Infrared (IR) Spectroscopy
The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (thiophene ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in an approximate 1:1 ratio).[2]
Applications in Drug Discovery: A Versatile Intermediate
(4-Bromothiophen-3-yl)methanol serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl substituents.[8] The primary alcohol functionality can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester formation.
Role in the Synthesis of Rho-Kinase (ROCK) Inhibitors
Rho-kinase (ROCK) inhibitors are a class of therapeutic agents being investigated for the treatment of various diseases, including glaucoma, cardiovascular disorders, and neurological conditions.[9][10] (4-Bromothiophen-3-yl)methanol can be utilized as a key intermediate in the synthesis of potent ROCK inhibitors. The following conceptual workflow illustrates its application.
Caption: Conceptual workflow for the synthesis of a ROCK inhibitor scaffold.
In this proposed pathway, the primary alcohol of (4-Bromothiophen-3-yl)methanol is first oxidized to the corresponding aldehyde. This aldehyde then undergoes a Suzuki cross-coupling reaction to introduce a desired aryl group at the 4-position of the thiophene ring. The resulting 4-aryl-3-thiophenecarboxaldehyde can then be further elaborated, for example, through reductive amination, to construct the final ROCK inhibitor molecule. This strategic use of (4-Bromothiophen-3-yl)methanol allows for the modular and efficient synthesis of a library of potential drug candidates for structure-activity relationship (SAR) studies.
Safety and Handling
(4-Bromothiophen-3-yl)methanol is harmful if swallowed and causes serious eye irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(4-Bromothiophen-3-yl)methanol is a valuable and versatile building block in organic synthesis, with significant potential for application in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary technical information to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
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